Patent‑Derived Structure–Activity Relationship Suggests Criticality of the 3‑Chloro‑4‑fluoro Substitution for T‑Type Calcium Channel Blockade
In a patent series claiming N-piperidinyl acetamide derivatives as T-type calcium channel blockers, the exemplified compound library shows that the presence of a halogenated aniline (e.g., 3-chloro-4-fluorophenyl) is associated with retention of inhibitory activity, whereas unsubstituted phenyl or para-methoxy analogs are markedly less active [1]. Although the exact IC50 value for N-(3-chloro-4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is not individually reported, the patent SAR tables indicate that compounds sharing the 3-chloro-4-fluoro motif typically exhibit IC50 values < 1 µM in a fluorescence-based FLIPR assay using HEK293 cells stably expressing human Cav3.2 channels [1]. Comparators lacking the chloro or fluoro substituent show >10-fold reductions in potency [1].
| Evidence Dimension | Inhibitory potency at human Cav3.2 (T-type) calcium channel |
|---|---|
| Target Compound Data | Not individually reported; inferred from patent SAR as IC50 < 1 µM based on structural analogy to active halogenated analogs |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC50 > 10 µM (extrapolated from patent SAR table) |
| Quantified Difference | Estimated ≥10-fold improvement in potency attributed to the 3-chloro-4-fluorophenyl group |
| Conditions | FLIPR calcium flux assay, HEK293 cells expressing human Cav3.2, compound pre-incubation 5 min (patent conditions) |
Why This Matters
Procurement of the exact 3-chloro-4-fluorophenyl substitution pattern is critical for maintaining low-micromolar to sub-micromolar T-type calcium channel inhibition; replacement with a simpler aniline would be predicted to lose >90% of potency based on patent SAR.
- [1] US Patent Application 20160175315, “N-Piperidinyl Acetamide Derivatives as Calcium Channel Blockers,” Example compounds and Table 1. View Source
